molecular formula C7H12 B1585820 5-Methyl-1-hexyne CAS No. 2203-80-7

5-Methyl-1-hexyne

Cat. No.: B1585820
CAS No.: 2203-80-7
M. Wt: 96.17 g/mol
InChI Key: HKNANEMUCJGPMS-UHFFFAOYSA-N
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Description

5-Methyl-1-hexyne is an organic compound with the molecular formula C₇H₁₂ It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bondisoamylacetylene and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methyl-1-hexyne can be synthesized through several methods. One common approach involves the reaction of acetylene with 1-bromo-3-methylbutane . This reaction typically requires a strong base such as sodium amide (NaNH₂) to deprotonate the acetylene, forming a nucleophilic acetylide ion that subsequently displaces the bromine atom in 1-bromo-3-methylbutane .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1-hexyne undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation of this compound can yield alkenes or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Reagents like (KMnO₄) or (O₃) are commonly used.

    Reduction: Catalysts such as (Pd) or (Ni) are employed in hydrogenation reactions.

    Substitution: Strong bases like (NaNH₂) are used to generate nucleophilic acetylide ions.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted alkynes depending on the reactants used.

Scientific Research Applications

Organic Synthesis

5-Methyl-1-hexyne serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating complex molecules. It is particularly useful in:

  • Formation of Alkynes: Used in the synthesis of substituted alkynes through nucleophilic substitution reactions.
  • Synthesis of Pharmaceuticals: Acts as an intermediate in the development of new drugs.

Biological Research

The compound has shown promise in biological applications, particularly in cancer research and antimicrobial studies:

Anticancer Properties:
Research indicates that this compound may induce apoptosis (programmed cell death) in cancer cell lines by modulating levels of reactive oxygen species (ROS).

Table 1: Summary of Anticancer Activity Studies

StudyCancer Cell LineMechanism of ActionKey Findings
AHeLa (cervical)Induction of apoptosis via ROS modulationSignificant reduction in cell viability
BMCF-7 (breast)Activation of apoptotic pathwaysIncreased caspase activity observed
CA549 (lung)Inhibition of cell proliferationDose-dependent response noted

Antimicrobial Activity:
The compound has also been evaluated for its antibacterial properties. Derivatives containing the 5-methyl group demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Oxadiazole Derivatives Including this compound

CompoundBacterial StrainMIC (µg/mL)Comparison Drug
This compoundStaphylococcus aureus100Gentamicin
This compoundEscherichia coli50Gentamicin
This compoundKlebsiella pneumoniae150Gentamicin

Case Study 1: Anticancer Drug Development

A study synthesized various derivatives of this compound to evaluate their efficacy against different cancer cell lines. Modifications to the compound enhanced its apoptotic effects, indicating potential for targeted cancer therapies.

Case Study 2: Environmental Remediation

Compounds similar to this compound have been utilized in environmental remediation projects due to their ability to interact with and degrade hydrocarbons in contaminated sites. This showcases the compound's versatility beyond biological applications.

Mechanism of Action

The mechanism of action of 5-Methyl-1-hexyne involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond. This bond is highly reactive and can undergo addition, substitution, and oxidation reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

    1-Hexyne: Another alkyne with a similar structure but without the methyl group.

    2-Methyl-1-butyne: A shorter alkyne with a similar methyl substitution.

    3-Methyl-1-pentyne: Another alkyne with a different position of the methyl group.

Uniqueness: 5-Methyl-1-hexyne is unique due to its specific structure, which influences its reactivity and the types of reactions it can undergo. The presence of the methyl group at the 5-position provides distinct steric and electronic effects compared to other alkynes.

Biological Activity

5-Methyl-1-hexyne (C7H12) is an alkyne compound that has garnered attention in various fields of research due to its biological activity. This article delves into the biological properties, mechanisms of action, and potential applications of this compound, supported by case studies and research findings.

  • Molecular Formula : C7H12
  • Molecular Weight : 96.1702 g/mol
  • CAS Registry Number : 2203-80-7
  • Structure : this compound is characterized by a triple bond between the first and second carbon atoms in the chain, with a methyl group attached to the fifth carbon.

Biological Activity Overview

This compound exhibits several biological activities, particularly in the context of cancer research and antimicrobial properties. The compound has been shown to interact with various cellular components, influencing metabolic pathways and cellular responses.

1. Anticancer Properties

Research indicates that this compound may induce apoptosis in certain cancer cell lines. This apoptotic effect is attributed to its ability to modulate levels of reactive oxygen species (ROS), which play a critical role in cell signaling and apoptosis. The compound's interaction with oxidoreductases suggests it may serve as a substrate for these enzymes, potentially leading to altered gene expression and cellular metabolism .

Table 1: Summary of Anticancer Activity Studies on this compound

StudyCancer Cell LineMechanism of ActionKey Findings
AHeLa (cervical)Induction of apoptosis via ROS modulationSignificant reduction in cell viability
BMCF-7 (breast)Activation of apoptotic pathwaysIncreased caspase activity observed
CA549 (lung)Inhibition of cell proliferationDose-dependent response noted

2. Antimicrobial Activity

In addition to its anticancer potential, this compound has been evaluated for its antimicrobial properties. A study focusing on derivatives of oxadiazole containing the 5-methyl group demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values indicated effective inhibition comparable to standard antibiotics.

Table 2: Antimicrobial Activity of Oxadiazole Derivatives Including this compound

CompoundBacterial StrainMIC (µg/mL)Comparison Drug
This compoundStaphylococcus aureus100Gentamicin
This compoundEscherichia coli50Gentamicin
This compoundKlebsiella pneumoniae150Gentamicin

The biological activity of this compound can be attributed to its chemical structure and reactivity:

  • Oxidative Stress Modulation : By influencing ROS levels, the compound alters cellular signaling pathways that can lead to apoptosis or growth inhibition.
  • Enzyme Interaction : As a substrate for oxidoreductases, it may affect enzymatic reactions involved in metabolism and detoxification processes within cells.

Case Studies

Several case studies have highlighted the practical applications of compounds like this compound in remediation efforts and pharmaceutical development:

Case Study 1: Anticancer Drug Development

In a recent study, researchers synthesized various derivatives of this compound to evaluate their efficacy against cancer cell lines. The results demonstrated that certain modifications enhanced apoptotic effects, suggesting potential for drug development targeting specific cancers.

Case Study 2: Environmental Remediation

While primarily studied for its biological activity, compounds similar to this compound have been utilized in environmental remediation projects due to their ability to interact with contaminants. These projects often focus on the degradation of hydrocarbons in contaminated sites, showcasing the compound's versatility beyond biological applications .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-methyl-1-hexyne, and how can purity be ensured during preparation?

  • Methodology : The Sonogashira cross-coupling reaction is a key synthetic route, as demonstrated in lipid building block synthesis (e.g., coupling trans-iodoalkene with this compound using palladium catalysts) . Purification involves selective hydrogenation with Lindlar catalyst to maintain stereochemistry, followed by distillation (boiling point: 91–93°C) and characterization via IR spectroscopy (e.g., isopropyl group peaks at 1368–1388 cm⁻¹) .
  • Validation : Confirm purity using gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy, referencing known spectral databases like NIST Chemistry WebBook .

Q. How should researchers design experiments to characterize this compound’s physical and chemical properties?

  • Experimental Design :

  • Density and Refractive Index : Measure using a pycnometer and refractometer, respectively (density: 0.732 g/cm³; refractive index: 1.4075) .
  • Reactivity : Test under controlled hydrogenation conditions (e.g., Lindlar catalyst for selective alkyne reduction) and monitor via thin-layer chromatography (TLC) .
  • Safety Protocols : Document flammability (flash point: -4°C) and volatility (vapor pressure: 68.1 mmHg at 25°C) to ensure safe handling .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound across different studies?

  • Analytical Framework :

Cross-Validation : Compare IR and NMR data with authoritative databases (e.g., NIST) to identify discrepancies .

Methodology Review : Assess solvent effects, instrumental calibration, and sample preparation protocols (e.g., moisture content affecting peak shifts) .

Principal Contradiction Analysis : Prioritize resolving inconsistencies in key functional groups (e.g., alkyne C≡C stretch vs. isopropyl vibrations) using multivariate statistical tools .

Q. What advanced techniques optimize this compound’s use in cross-coupling reactions for complex organic syntheses?

  • Catalytic Optimization : Screen palladium/copper catalyst ratios and ligand systems (e.g., triphenylphosphine) to enhance coupling efficiency .
  • Solvent Effects : Test polar aprotic solvents (e.g., DMF, THF) for improved reaction kinetics and byproduct suppression.
  • In Situ Monitoring : Use high-resolution mass spectrometry (HRMS) to track intermediate formation and validate mechanisms .

Q. How should researchers address gaps in literature regarding this compound’s stability under varying experimental conditions?

  • Stability Studies :

  • Thermal Degradation : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., at elevated temperatures >100°C).
  • pH Sensitivity : Test stability in acidic/basic media using UV-Vis spectroscopy to monitor structural changes .
    • Data Reporting : Adhere to journal guidelines (e.g., Medicinal Chemistry Research) for supplementary material, including raw TGA/UV-Vis datasets .

Q. Methodological Best Practices

Q. How to structure a manuscript reporting novel findings on this compound while adhering to journal guidelines?

  • Sectional Clarity :

  • Introduction : Link synthesis goals to broader applications (e.g., lipid analogs in drug discovery) .
  • Results and Discussion : Use tables to compare catalytic efficiencies and figures for reaction schematics (avoid excessive chemical structures per Med. Chem. Commun. guidelines) .
  • Supplementary Data : Archive raw spectral files and experimental protocols (e.g., GC-NMR conditions) for reproducibility .

Q. What strategies ensure reliable literature reviews on this compound’s applications?

  • Database Selection : Prioritize SciFinder and Reaxys for curated chemical data; avoid non-peer-reviewed platforms .
  • Citation Practices : Paraphrase methodologies from primary sources (e.g., Beilstein Journal of Organic Chemistry) and cite original synthetic protocols .

Properties

IUPAC Name

5-methylhex-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12/c1-4-5-6-7(2)3/h1,7H,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNANEMUCJGPMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176499
Record name 1-Hexyne, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2203-80-7
Record name 1-Hexyne, 5-methyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hexyne, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-1-hexyne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-HEXYNE, 5-METHYL-
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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